Carbanide;cyclopenta-1,3-diene;hafnium(4+)

Catalog No.
S3420732
CAS No.
37260-88-1
M.F
C12H16Hf
M. Wt
338.7 g/mol
Availability
In Stock
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Carbanide;cyclopenta-1,3-diene;hafnium(4+)

CAS Number

37260-88-1

Product Name

Carbanide;cyclopenta-1,3-diene;hafnium(4+)

IUPAC Name

carbanide;cyclopenta-1,3-diene;hafnium(4+)

Molecular Formula

C12H16Hf

Molecular Weight

338.7 g/mol

InChI

InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4

InChI Key

CMPSFTFHQOLFAJ-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4]

Canonical SMILES

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4]

Carbanide;cyclopenta-1,3-diene;hafnium(4+) is an organometallic compound more commonly referred to as Dimethylbis(cyclopentadienyl)hafnium(IV). It belongs to the metallocene family, characterized by a central hafnium atom coordinated to two cyclopentadienyl rings and two methyl groups. The chemical formula for this compound is C12H16HfC_{12}H_{16}Hf, and it has a molecular weight of approximately 338.75 g/mol . The structure features a distorted tetrahedral geometry around the hafnium center, with the cyclopentadienyl rings adopting a η5η^5-hapticity, where each ring donates five electrons to the hafnium atom.

Synthesis and Characterization

Dimethylbis(cyclopentadienyl)hafnium(IV), also known as Cp₂HfMe₂, is an organometallic compound belonging to the metallocene family. Researchers first synthesized this compound in 1991 through the reaction of hafnium tetrachloride and sodium cyclopentadienide in tetrahydrofuran (THF) [].

Various analytical techniques are employed to characterize Cp₂HfMe₂. These include nuclear magnetic resonance (NMR) spectroscopy for identifying the compound's structure and composition []. X-ray crystallography is another method used to determine the arrangement of atoms within the molecule [].

Potential Applications in Catalysis

Research suggests that Cp₂HfMe₂ possesses catalytic properties, making it a potential candidate for various industrial processes. One area of interest is olefin polymerization, which involves the creation of long-chain polymers from simpler olefin molecules [, ].

Due to its reactive metal-carbon bonds. One notable reaction is its synthesis from hafnium tetrachloride and sodium cyclopentadienide in tetrahydrofuran, represented by the equation:

HfCl4+2NaCp+2THFCp2HfMe2+4NaCl+2THF HCl\text{HfCl}_4+2\text{NaCp}+2\text{THF}\rightarrow \text{Cp}_2\text{HfMe}_2+4\text{NaCl}+2\text{THF HCl}

In addition to its synthesis, this compound can engage in catalytic reactions, particularly in olefin polymerization processes, where it facilitates the formation of long-chain polymers from simpler olefin molecules .

The primary synthesis method for carbanide;cyclopenta-1,3-diene;hafnium(4+) involves the reaction of hafnium tetrachloride with sodium cyclopentadienide in a solvent like tetrahydrofuran. This method has been well-documented since its first synthesis in 1991 by E. Samuel et al.. Other methods may include variations in solvents or reactants, but the core reaction remains consistent across studies.

Carbanide;cyclopenta-1,3-diene;hafnium(4+) has significant applications primarily in materials science and catalysis. Its ability to act as a catalyst makes it valuable in:

  • Olefin Polymerization: Facilitating the production of polymers from olefins.
  • Thin Film Deposition: Used in semiconductor manufacturing processes.
  • Catalytic Reactions: Potential use in various industrial chemical transformations .

Several compounds share structural or functional similarities with carbanide;cyclopenta-1,3-diene;hafnium(4+). Below is a comparison highlighting its uniqueness:

Compound NameStructure OverviewUnique Features
Dimethylbis(cyclopentadienyl)zirconium(IV)Similar metallocene structure with zirconiumMay exhibit different catalytic properties
Dimethylbis(cyclopentadienyl)titanium(IV)Another metallocene with titanium as the central atomKnown for its effectiveness in polymerization
Methyltricyclopentadienylhafnium(IV)Contains three cyclopentadienyl ringsPotentially different reactivity profiles

Carbanide;cyclopenta-1,3-diene;hafnium(4+) is unique due to its specific hafnium center and the presence of methyl groups which influence its reactivity and catalytic properties compared to other metallocenes .

Dates

Modify: 2023-08-19

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